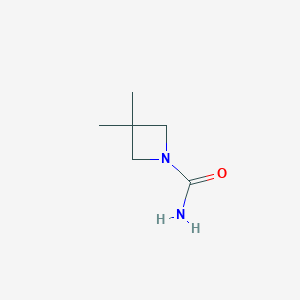

3,3-Dimethylazetidine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylazetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(2)3-8(4-6)5(7)9/h3-4H2,1-2H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPUEEICNMUTDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-dimensional ¹H and ¹³C NMR spectra confirm the presence and connectivity of atoms within the 3,3-Dimethylazetidine-1-carboxamide molecule.

The ¹H NMR spectrum is expected to show distinct signals for the different types of protons. The two methyl groups (CH₃) at the C3 position are chemically equivalent and would appear as a sharp singlet, integrating to six protons. The methylene (B1212753) protons (CH₂) on the azetidine (B1206935) ring at the C2 and C4 positions are equivalent and would appear as a singlet integrating to four protons. The protons on the carboxamide (-CONH₂) group would likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange.

The ¹³C NMR spectrum provides information on the carbon framework. Key signals would include a quaternary carbon (C3), two equivalent methylene carbons (C2 and C4), two equivalent methyl carbons, and a carbonyl carbon (C=O) from the carboxamide group, which typically appears significantly downfield. rsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₂ | ~1.2 | ~25 |

| CH₂ | ~3.6 | ~58 |

| NH₂ | ~5.5 (broad) | N/A |

| C=O | N/A | ~160 |

2D NMR experiments, such as COSY, HSQC, and HMBC, provide deeper insights into the molecular structure by revealing correlations between nuclei. researchgate.netharvard.eduyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm couplings between protons. However, given the high symmetry and expected singlet nature of the ring and methyl protons in this compound, significant cross-peaks might not be observed unless there is unexpected complexity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. cannabisdatabase.ca It would definitively link the proton signal around 3.6 ppm to the methylene carbons and the proton signal at ~1.2 ppm to the methyl carbons. cannabisdatabase.canih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

For this compound, the key functional groups are the N-H and C=O of the primary amide (carboxamide) and the C-H and C-N bonds of the substituted azetidine ring.

N-H Stretching: The primary amide group features two N-H bonds, which are expected to produce two distinct stretching vibrations in the FT-IR spectrum, typically in the range of 3400-3100 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups on the azetidine ring would appear in the 3000-2850 cm⁻¹ region.

C=O Stretching (Amide I band): A strong, sharp absorption band corresponding to the carbonyl stretch is one of the most characteristic peaks in the IR spectrum of amides. For a primary amide, this "Amide I" band is typically observed between 1680 and 1630 cm⁻¹. nih.gov

N-H Bending (Amide II band): The N-H bending vibration, known as the "Amide II" band, is also prominent and usually appears in the 1640-1550 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the azetidine ring and the amide group would be found in the fingerprint region, generally between 1350 and 1000 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds like C-C and symmetric vibrations often give stronger signals than in IR. nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Amide (-CONH₂) | 3400 - 3100 | Medium-Strong |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 3000 - 2850 | Medium-Strong |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | Amide (-CONH₂) | 1640 - 1550 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a ground electronic state to a higher energy excited state.

The core structure of this compound consists of a saturated azetidine ring and a carboxamide group. Neither of these constitutes a strong chromophore that absorbs in the near-UV or visible range (200-800 nm). researchgate.net

The carboxamide group exhibits a weak n → π* transition, which is often observed at around 210-220 nm. mdpi.com

The σ → σ* transitions of the C-C and C-N single bonds in the azetidine ring require higher energy and occur in the far-UV region, typically below 200 nm. science-softcon.descience-softcon.de

Therefore, a UV-Vis spectrum of this compound dissolved in a standard solvent like ethanol (B145695) or water is expected to show minimal to no absorption above 220 nm. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

For this compound (Molecular Formula: C₆H₁₂N₂O), the calculated monoisotopic molecular weight is approximately 128.0949 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass.

Under electron ionization (EI), the molecule would ionize to form a molecular ion (M⁺˙) at m/z ≈ 128. The fragmentation pattern would likely involve characteristic losses:

Loss of the carboxamide group: Cleavage of the N-C(O) bond could lead to a fragment corresponding to the 3,3-dimethylazetidine (B189357) cation.

Ring cleavage: The four-membered azetidine ring can undergo fragmentation in various ways, often leading to the loss of ethylene (B1197577) (C₂H₄) or related fragments.

Loss of a methyl group: A peak corresponding to [M-15]⁺ would indicate the loss of a CH₃ radical.

The resulting mass spectrum provides a unique fingerprint that helps to confirm the compound's identity. nist.govnist.gov

X-ray Diffraction Analysis for Solid-State Structure Elucidation (Applied to Azetidine Derivatives)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. thermofisher.com While specific crystallographic data for this compound is not publicly available, analysis of related azetidine derivatives provides significant insight into the expected structural features. nih.govacs.org

X-ray analysis of azetidine-containing molecules confirms the four-membered ring structure. These rings are not perfectly planar and typically adopt a "puckered" conformation to relieve ring strain. The analysis would determine precise bond lengths, bond angles, and torsion angles. For this compound, it would reveal:

The degree of puckering in the azetidine ring.

The geometry around the nitrogen atom (whether it is planar or pyramidal).

The conformation of the carboxamide substituent relative to the ring.

The intermolecular interactions, such as hydrogen bonding involving the amide N-H protons and the carbonyl oxygen, which dictate the crystal packing in the solid state. acs.org

This technique is considered the gold standard for unambiguous structural proof of crystalline compounds. thermofisher.com

Reactivity and Mechanistic Investigations of 3,3 Dimethylazetidine 1 Carboxamide

Influence of Azetidine (B1206935) Ring Strain on Chemical Reactivity

The defining feature of the azetidine ring is its significant ring strain, which is a consequence of the deviation of its bond angles from the ideal tetrahedral angle. This inherent strain is a primary driver of the chemical reactivity of azetidines, including 3,3-dimethylazetidine-1-carboxamide.

The ring strain of azetidine is estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (three-membered rings, ~27.7 kcal/mol) and the relatively stable and unreactive pyrrolidines (five-membered rings, ~5.4 kcal/mol). rsc.orgresearchgate.net This balance of strain and stability makes azetidines like this compound interesting substrates in organic synthesis; they are stable enough for handling but can be induced to undergo ring-opening reactions under specific conditions. rsc.orgresearchwithrutgers.comrsc.org The presence of two methyl groups at the C3 position can further influence the ring conformation and, consequently, its reactivity.

Table 1: Comparison of Ring Strain in Cyclic Amines

| Cyclic Amine | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

| Pyrrolidine (B122466) | 5 | 5.4 rsc.org |

| Piperidine (B6355638) | 6 | ~0 researchgate.net |

Reactions Involving the Azetidine Ring System

The strained nature of the azetidine ring makes it susceptible to various transformations that are not commonly observed in larger, less strained heterocyclic systems.

Nucleophilic ring-opening is a characteristic reaction of azetidines, driven by the release of ring strain. researchgate.netresearchwithrutgers.com These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of the ring-opening in unsymmetrically substituted azetidines is influenced by both steric and electronic factors. magtech.com.cn

In the case of activated azetidines, such as those with an electron-withdrawing group on the nitrogen (like a tosyl group), ring-opening occurs more readily. For instance, 2-aryl-N-tosylazetidines undergo regioselective ring-opening with alcohols in the presence of a Lewis acid to yield 1,3-amino ethers. iitk.ac.in While specific studies on this compound are not prevalent, it is expected to undergo similar reactions, likely with the nucleophile attacking the less sterically hindered C2 or C4 positions. The carboxamide group, being less activating than a tosyl group, might require more forcing conditions or prior activation.

A general representation of this process is the Lewis acid-catalyzed ring-opening of an N-activated azetidine by a nucleophile.

Table 2: Examples of Nucleophilic Ring-Opening of Activated Azetidines

| Azetidine Derivative | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aryl-N-tosylazetidine | Alcohols | Lewis Acid | 1,3-Amino ether | iitk.ac.in |

| Activated Azetidines | Arenes/Heteroarenes | Lewis Acid | 3,3-Disubstituted propylamines | biu.ac.il |

| Azetidinium Salts | Halides | Heat | Tertiary alkyl halides | researchgate.net |

Direct electrophilic addition to the carbon framework of the azetidine ring is not a common reaction pathway due to the electron-rich nature of the nitrogen atom, which is the primary site of electrophilic attack. Electrophiles will preferentially coordinate with the lone pair of electrons on the nitrogen atom. This interaction can, however, activate the ring towards subsequent nucleophilic attack, as discussed in the section on nucleophilic ring-opening.

Transition metal catalysis offers a powerful tool for the functionalization and transformation of strained rings like azetidines. While specific examples involving this compound are scarce in the literature, the general reactivity patterns of azetidines in the presence of transition metals can be extrapolated.

Palladium-catalyzed cross-coupling reactions, for example, have been employed with azetidine derivatives. Azetidine-based ligands have been used in Suzuki-Miyaura coupling reactions, where the ring strain of the azetidine ligand can impact the efficiency of the catalytic system. mdpi.com It is conceivable that this compound could serve as a ligand in such transformations. Furthermore, transition metals can catalyze ring-opening and rearrangement reactions of azetidines. nih.govmdpi.commdpi.comliv.ac.uk

Reactivity of the Carboxamide Functionality

The carboxamide group in this compound also possesses its own characteristic reactivity, which can be exploited for various transformations.

The amide bond of the carboxamide can undergo a variety of chemical transformations. These are particularly useful for creating derivatives for analytical purposes, such as enhancing detectability in chromatographic methods or for structure-activity relationship studies.

Common transformations of amides include:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine (3,3-dimethylazetidine) and a carboxylate or carboxylic acid. This is a fundamental reaction but can require harsh conditions.

Reduction: The amide can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). In the case of this compound, this would yield 1-methyl-3,3-dimethylazetidine.

Derivatization: For analytical purposes, the carboxamide can be derivatized. For instance, the N-H bond of a primary or secondary amide can react with various reagents. However, as this compound is a tertiary amide, reactions would target the carbonyl group or involve more complex transformations. It is worth noting that related structures, such as 3-carboxamide-1,4-benzodiazepin-5-ones, have been synthesized and their stereochemistry investigated, highlighting the importance of the carboxamide group in building complex molecular architectures. nih.gov

Reactions at the Nitrogen Atom of the Carboxamide Group

The nitrogen atom of the carboxamide group in this compound is a potential site for various chemical transformations. Due to the electron-withdrawing nature of the adjacent carbonyl group, the nitrogen atom is generally considered to be nucleophilic, albeit less so than a free amine. Reactions at this position would likely involve the substitution of the hydrogen atom.

Potential, yet unverified, reactions include:

N-Alkylation and N-Arylation: Introduction of alkyl or aryl substituents on the carboxamide nitrogen could be achieved under basic conditions to deprotonate the nitrogen, followed by reaction with an appropriate electrophile (e.g., alkyl halides or aryl halides). The choice of base and reaction conditions would be critical to avoid competing ring-opening of the strained azetidine ring.

N-Acylation and N-Sulfonylation: Further acylation or sulfonylation at the carboxamide nitrogen would lead to the formation of N-acyl or N-sulfonyl derivatives. These reactions would likely require strong bases and acylating/sulfonylating agents.

Hofmann-type Rearrangements: Under specific conditions, reactions analogous to the Hofmann rearrangement could potentially occur, leading to the formation of an amine via an isocyanate intermediate. However, the stability of the azetidine ring under such conditions would be a significant concern.

Currently, there is no published experimental data detailing these or any other reactions at the carboxamide nitrogen of this compound.

Detailed Mechanistic Studies of Key Reactions

A thorough understanding of the reactivity of this compound necessitates detailed mechanistic studies. Such investigations would provide insights into reaction pathways, intermediates, and transition states, which are fundamental for controlling reaction outcomes and designing new synthetic methodologies.

Kinetic Analysis and Reaction Progress Monitoring

Kinetic analysis is a powerful tool for elucidating reaction mechanisms. By monitoring the concentration of reactants, intermediates, and products over time, one can determine the rate law, activation parameters, and the influence of various factors such as catalyst loading, temperature, and substrate concentration.

For any potential reaction of this compound, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to monitor the reaction progress.

Hypothetical Kinetic Data for a Generic Reaction:

| Time (min) | [this compound] (M) | [Product] (M) |

| 0 | 0.100 | 0.000 |

| 10 | 0.085 | 0.015 |

| 20 | 0.072 | 0.028 |

| 30 | 0.061 | 0.039 |

| 60 | 0.037 | 0.063 |

| 120 | 0.014 | 0.086 |

This table represents hypothetical data and is for illustrative purposes only, as no experimental data has been found.

From such data, the order of the reaction with respect to each reactant could be determined, providing crucial clues about the molecularity of the rate-determining step.

Identification of Intermediates and Transition States

The identification of transient intermediates and the characterization of transition states are central to understanding a reaction mechanism at a molecular level. Spectroscopic techniques and computational chemistry are invaluable in this regard.

For reactions involving this compound, one might expect the formation of various intermediates depending on the reaction type. For instance, in a potential ring-opening reaction, a carbocationic or a ring-opened anionic species could be an intermediate. In reactions at the carboxamide nitrogen, a deprotonated N-anion is a likely intermediate.

Potential Intermediates in Reactions of this compound:

| Reaction Type | Potential Intermediate | Characterization Method |

| Acid-catalyzed Ring Opening | Azetidinium ion, Carbocation | Low-temperature NMR, Mass Spectrometry |

| Base-mediated N-Alkylation | N-Anion of the carboxamide | In-situ IR, Computational Modeling |

| Nucleophilic Acyl Substitution | Tetrahedral intermediate | Computational Modeling (DFT) |

This table is speculative and based on general chemical principles, as no specific intermediates for reactions of this compound have been reported.

Computational methods, such as Density Functional Theory (DFT), could be employed to model the reaction pathway, calculate the energies of intermediates and transition states, and visualize their geometries.

Isotopic Labeling Experiments to Elucidate Reaction Pathways

Isotopic labeling is a definitive method for tracing the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for a proposed mechanism. By selectively replacing an atom in this compound with one of its isotopes (e.g., ¹³C, ¹⁵N, or ²H), one can follow its path throughout the reaction.

For instance, to probe a suspected ring-opening mechanism, one could synthesize the starting material with a ¹³C label at one of the ring carbons. The position of the ¹³C label in the final product, as determined by ¹³C NMR spectroscopy or mass spectrometry, would reveal which C-N bond of the azetidine ring was cleaved.

Similarly, a ¹⁵N-labeled carboxamide nitrogen could be used to investigate reactions at this site, confirming whether the nitrogen atom is retained or eliminated during the transformation.

Hypothetical Isotopic Labeling Study:

| Labeled Position | Reaction Studied | Expected Outcome for a Specific Mechanism |

| ¹³C at C2 of azetidine ring | Nucleophilic Ring Opening | Position of the label in the product confirms the site of nucleophilic attack. |

| ¹⁵N in the carboxamide group | Hofmann-type Rearrangement | Fate of the ¹⁵N label (e.g., in the resulting amine or eliminated) clarifies the rearrangement pathway. |

| ²H (Deuterium) on the methyl groups | Kinetic Isotope Effect Study | A change in reaction rate upon deuteration would indicate the involvement of C-H bond cleavage in the rate-determining step. |

This table presents hypothetical experiments as no isotopic labeling studies for this compound have been documented.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and energetic landscape of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3,3-Dimethylazetidine-1-carboxamide, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to determine its most stable three-dimensional structure (geometry optimization). researchgate.netscirp.orgnih.govresearchgate.net This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. nih.gov

Conformational analysis, also performed using DFT, explores the different spatial arrangements of the atoms in the molecule (conformers) and their relative energies. This is particularly important for a flexible molecule like this compound, which possesses rotatable bonds. The calculations can identify the most stable conformer and the energy barriers between different conformations, providing a detailed picture of the molecule's structural dynamics. mdpi.com

Table 1: Representative Theoretical Bond Lengths and Angles for an Optimized Azetidine (B1206935) Ring System

| Parameter | Typical Calculated Value (Å or °) |

| C-N Bond Length | 1.480 |

| C-C Bond Length | 1.542 |

| C-N-C Bond Angle | 90-95 |

| C-C-C Bond Angle | 85-90 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar small heterocyclic rings. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. nih.govresearchgate.net

For this compound, HOMO-LUMO analysis can predict its electron-donating and electron-accepting capabilities. The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction, while the LUMO is the orbital that is most likely to accept an electron. The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. nih.gov

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. mdpi.com |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. researchgate.netrsc.org

In an MEP map, regions of negative potential (typically colored red) indicate areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential around the oxygen atom of the carboxamide group and the nitrogen atom of the azetidine ring, highlighting these as key sites for interaction. nih.gov

Quantum chemical calculations can predict various spectroscopic properties of this compound from first principles. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of the molecule. nih.govresearchgate.net These theoretical spectra can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations.

Similarly, theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in the molecule. nih.gov These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

Molecular Dynamics Simulations for Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide a detailed understanding of its conformational behavior in different environments, such as in a solvent or interacting with a biological target. researchgate.netresearchgate.netnih.gov

By simulating the molecule's trajectory over a period of time, MD can reveal the accessible conformations, the transitions between them, and the influence of the surrounding environment on its shape and flexibility. This information is crucial for understanding how the molecule might bind to a receptor or behave in a solution. rsc.org

Computational Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, transition states, and intermediates, it is possible to map out the entire reaction pathway. mdpi.com

This allows for the determination of activation energies and reaction rates, providing a detailed, step-by-step understanding of how the reaction proceeds. For example, computational studies could elucidate the mechanism of the synthesis of this compound or its reactions with other molecules, offering insights that can be used to optimize reaction conditions and predict the formation of byproducts.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel bioactive molecules. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov These models are then used as 3D queries to search large chemical databases for compounds with the desired features, a process known as virtual screening. nih.govmdpi.com

For the azetidine scaffold, which is a key component of this compound, these methods are instrumental in exploring its potential as a privileged structure in medicinal chemistry. ub.bwrsc.org Azetidines are four-membered nitrogen-containing heterocycles that have gained attention due to their ability to introduce three-dimensionality and favorable physicochemical properties into drug candidates. acs.orgmedwinpublishers.com

Development of Ligand-Based Pharmacophore Models for Azetidine Scaffolds

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown. nih.govnih.gov This approach derives a pharmacophore model from the structural features of a set of known active ligands. nih.govresearchgate.net The underlying principle is that molecules with similar biological activity often share a common set of steric and electronic features arranged in a similar spatial orientation. nih.gov

For azetidine-containing compounds, ligand-based models are developed by analyzing a series of active molecules that feature this scaffold. For instance, a study on azetidin-2-one (B1220530) derivatives as tubulin inhibitors identified a five-point common pharmacophore hypothesis as crucial for their antitumor activity. chemisgroup.us The process typically involves aligning the most active compounds and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net

The development of a ligand-based pharmacophore model generally follows these steps:

Training Set Selection : A diverse set of ligands with a range of biological activities against a specific target is selected. nih.gov

Conformational Analysis : Multiple low-energy conformations are generated for each ligand in the training set to ensure that the bioactive conformation is likely included.

Feature Identification : Common chemical features are identified across the set of active ligands.

Pharmacophore Generation and Scoring : Hypotheses are generated by combining different features and are scored based on how well they map to the active compounds while excluding inactive ones. nih.gov

Model Validation : The best-ranked pharmacophore model is validated using a test set of compounds (not used in model generation) to assess its predictive ability. nih.gov

| Pharmacophore Feature | Description | Potential Role of Azetidine Scaffold | Example Target Class |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The nitrogen atom in the azetidine ring or the carbonyl oxygen of the carboxamide group can act as an HBA. | Kinases, Proteases |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | The amide N-H in the carboxamide group. | GPCRs, Kinases |

| Hydrophobic Feature (HY) | A non-polar group that can engage in hydrophobic interactions. | The dimethyl-substituted carbon and the aliphatic ring structure contribute to hydrophobicity. | Various enzyme active sites |

| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. | The azetidine nitrogen can be protonated, although this is less likely when it is part of an amide. | Ion Channels |

Structure-Based Pharmacophore Approaches for Ligand-Receptor Interactions

When the 3D structure of the biological target is available, structure-based pharmacophore models can be developed. nih.gov This approach utilizes the structural information of the ligand-binding site to define the key interaction points. nih.govebi.ac.uk These models are derived from the interactions observed in a co-crystal structure of the target with a known ligand or from the analysis of the apo-protein's active site. researchgate.net

For azetidine-containing inhibitors, structure-based methods have been successfully applied. For example, in the discovery of novel inhibitors for the colony-stimulating factor-1 receptor (CSF-1R), a structure-based drug design approach using a docking model was pivotal. researchgate.netnih.gov The docking of azetidine compounds into the "DFG-out" conformation of the kinase led to the identification of potent type II inhibitors. researchgate.netnih.gov The azetidine scaffold was shown to effectively position its substituents to form key interactions within the receptor's binding pocket.

The general workflow for creating a structure-based pharmacophore includes:

Preparation of the Protein Structure : The 3D structure of the target protein is obtained from sources like the Protein Data Bank (PDB) and prepared for modeling.

Binding Site Identification : The ligand-binding pocket is identified and characterized.

Interaction Mapping : Key interaction points between the protein and a known ligand (if available) are mapped. These include hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Pharmacophore Feature Generation : Pharmacophoric features are placed at the identified interaction points within the binding site.

Model Refinement and Validation : The generated model is refined and then validated by its ability to distinguish known active compounds from inactive decoys in a virtual screening experiment. nih.gov

| Protein Target | Target Class | Role of Azetidine Scaffold | Reference Finding |

|---|---|---|---|

| Signal Transducer and Activator of Transcription 3 (STAT3) | Transcription Factor | (R)-azetidine-2-carboxamides were developed as potent inhibitors, with the azetidine ring providing a rigid core for orienting key binding motifs. nih.gov | Azetidine analogues showed sub-micromolar potency in inhibiting STAT3 DNA-binding activity. nih.gov |

| Colony-Stimulating Factor-1 Receptor (CSF-1R) | Receptor Tyrosine Kinase | A novel azetidine scaffold was identified that binds to the DFG-out (inactive) conformation of the kinase. researchgate.netnih.gov | The design led to a potent inhibitor with an IC50 of 9.1 nM, and the binding mode was confirmed by co-crystal structure. researchgate.netnih.gov |

| Tubulin | Cytoskeletal Protein | Azetidin-2-ones were modeled to bind to the colchicine (B1669291) site on β-tubulin, with the scaffold orienting substituents for key interactions. chemisgroup.us | Molecular docking studies revealed important interactions with residues Cys241 and Val318. chemisgroup.us |

Application in Scaffold Hopping and Novel Ligand Design

Scaffold hopping is a key strategy in medicinal chemistry that involves replacing the core molecular framework (scaffold) of a known active compound with a structurally different one, while preserving its biological activity. nih.govrsc.org This technique is used to discover novel chemotypes with improved properties such as potency, selectivity, or pharmacokinetic profiles. uchicago.edu

The azetidine ring, as present in this compound, is an attractive motif for scaffold hopping for several reasons:

Structural Rigidity : The strained four-membered ring provides conformational constraint, which can lead to higher binding affinity and selectivity.

Three-Dimensionality : It serves as a non-planar, sp³-rich scaffold, which is increasingly desired in modern drug discovery to explore new chemical space. acs.org

Synthetic Accessibility : Advances in synthetic chemistry have made a wide variety of functionalized azetidines more accessible. ub.bwrsc.orgacs.org

Computational methods, including pharmacophore-based virtual screening, are central to successful scaffold hopping. nih.gov A pharmacophore model of a known active compound can be used to search for new scaffolds that present the same key features in the correct 3D orientation. For example, a research effort could start with a known inhibitor containing a pyrrolidine (B122466) or piperidine (B6355638) ring and use pharmacophore modeling to identify an azetidine-based analogue that maintains the crucial interactions with the target. This can lead to the discovery of novel intellectual property and compounds with superior drug-like properties. nih.govnih.gov

| Original Scaffold | Hopped Scaffold | Target/Application | Rationale for Hopping |

|---|---|---|---|

| R-proline-amides | (R)-azetidine-2-carboxamides | STAT3 Inhibition | To increase potency and explore a new chemical space for STAT3 inhibitors. nih.gov |

| Indole | Indazole | MCL-1/BCL-2 Inhibition | To develop dual inhibitors from a selective lead by modifying the core heterocycle. rsc.org This principle can be applied to hop to or from azetidine scaffolds. |

| Pyrrolidine/Piperidine | Azetidine | General CNS Drug Design | To create more rigid, sp³-rich scaffolds with potentially improved blood-brain barrier penetration. acs.orgacs.orgnih.gov |

Role of 3,3 Dimethylazetidine 1 Carboxamide As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The 3,3-dimethylazetidine (B189357) framework serves as a versatile starting point for the construction of more intricate heterocyclic structures, particularly spirocycles. Spirocyclic scaffolds, which contain two rings sharing a single atom, are of significant interest in drug discovery due to their inherent three-dimensionality. The synthesis of multifunctional spirocyclic azetidines has been achieved from common cyclic carboxylic acids in a two-step process involving the formation of azetidinones followed by reduction to the corresponding azetidines youtube.com. These spirocyclic azetidines have been incorporated into known drug structures, leading to analogues with improved activity and reduced toxicity youtube.com.

While direct multi-step syntheses starting from 3,3-dimethylazetidine-1-carboxamide are not extensively documented in readily available literature, the closely related 3,3-dimethylproline, which can be considered a mimic of spirocyclic products derived from 3,3-dimethylazetidine, has been synthesized on a multigram scale google.com. This highlights the value of the 3,3-dimethyl substitution pattern in creating medicinally relevant building blocks google.com. The general strategy for creating complex heterocycles from azetidines often involves leveraging the ring strain of the four-membered ring, which can participate in ring-expansion reactions to form larger rings. For instance, the reaction of aziridines with rhodium-bound carbenes can lead to a [3+1] ring expansion to yield highly substituted azetidines.

Scaffold for Asymmetric Catalysis and Chiral Ligand Design

Chiral azetidine (B1206935) derivatives are valuable scaffolds for the design of ligands and organocatalysts used in asymmetric synthesis. Since the early 1990s, these compounds have been employed to induce asymmetry in a variety of chemical transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions nih.govacs.org. The rigid four-membered ring of azetidine helps to create a well-defined chiral environment around a metal center or in the transition state of an organocatalytic reaction.

Although this compound itself is achiral, chiral derivatives of azetidine are frequently used. For example, chiral C2-symmetric 2,4-disubstituted azetidines with a β-amino alcohol moiety have been successfully synthesized and used as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes youtube.com. Furthermore, a series of single enantiomer, 2,4-cis-disubstituted amino azetidines have been used as ligands for copper-catalyzed Henry reactions, achieving high enantiomeric excess, particularly with alkyl aldehydes researchgate.net.

The design of chiral ligands is a crucial aspect of asymmetric catalysis, with a focus on creating modular structures that can be easily modified to optimize performance for a specific reaction nih.gov. While specific examples detailing the use of a 3,3-dimethylazetidine scaffold in widely applicable chiral ligands are not prominent in the surveyed literature, the principles of using substituted azetidines are well-established. The gem-dimethyl group at the C3 position could be envisioned to provide specific steric bulk to fine-tune the chiral pocket of a catalyst.

Synthesis of Non-Proteinogenic Amino Acid Analogues and Peptide Mimetics

Non-proteinogenic amino acids, which are not among the 22 naturally encoded amino acids, are of great interest for their ability to introduce unique structural and functional properties into peptides and other bioactive molecules nih.gov. Azetidine-containing amino acids are particularly valuable as they can impose conformational constraints on peptide backbones, making them useful tools in the design of peptide mimetics achemblock.com.

The synthesis of novel heterocyclic amino acid derivatives containing the azetidine ring has been achieved through methods such as the aza-Michael addition to azetidin-3-ylidene acetates youtube.comnih.gov. Stereoselective routes to access azetidine-based α-amino acids have also been developed, for instance, through the asymmetric hydrogenation of unsaturated azetinylcarboxylic acids researchgate.net. These azetidine amino acids have been successfully incorporated into small peptide chains researchgate.net.

Specifically, 3-hydroxyazetidine carboxylic acids have been synthesized and recognized for their potential as non-proteinogenic amino acid components in peptides, offering medicinal chemists a new class of peptide isosteres. While the direct use of this compound in this context is not explicitly detailed in the available research, the synthesis of (2R)-3,3-dimethylazetidine-2-carboxylic acid has been reported, indicating its availability as a building block for such applications. The incorporation of the 3,3-dimethylazetidine moiety is expected to impart a high degree of conformational rigidity to a peptide chain due to the steric hindrance of the gem-dimethyl group, a desirable feature for creating stable secondary structures or for designing enzyme inhibitors.

Q & A

Q. Q1. What are the key physicochemical identifiers for 3,3-Dimethylazetidine-1-carboxamide?

The compound is identified by its molecular formula C₈H₁₄N₂O₂ and molecular weight 170.21 g/mol . The IUPAC name confirms the azetidine ring substituted with two methyl groups at the 3-position and a carboxamide group at the 1-position. Canonical SMILES notation (e.g., CC1(CNC1)C(=O)N ) and InChIKey (if available) are critical for cheminformatics applications. Structural validation can be performed using SDF/MOL files, which provide atomic coordinates and bonding patterns for computational modeling .

Basic Synthesis Methodology

Q. Q2. What are the foundational steps for synthesizing this compound?

Synthesis typically involves cyclization of a precursor azetidine ring followed by carboxamide functionalization. Key steps include:

- Cyclization : Using reagents like Lewis acids (e.g., BF₃·OEt₂) to form the azetidine backbone.

- Carboxamide Introduction : Reacting the azetidine intermediate with a carbamoyl chloride or via coupling agents (e.g., EDC/HOBt) .

- Purification : Column chromatography or recrystallization in solvents like ethanol or DCM to achieve >95% purity. Reaction optimization (temperature: 60–80°C, solvent: THF/DMF) is critical for yield improvement .

Basic Analytical Characterization

Q. Q3. What analytical techniques are recommended for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl group positions (δ ~1.3–1.5 ppm for CH₃) and carboxamide carbonyl (δ ~165–170 ppm).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (m/z 170.21).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Synthesis Optimization

Q. Q4. How can researchers resolve low yields during the carboxamide functionalization step?

Low yields often arise from steric hindrance due to the dimethyl groups. Mitigation strategies include:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reagent solubility.

- Catalyst Screening : Testing palladium or copper catalysts for coupling efficiency.

- Kinetic Monitoring : Using TLC or in-situ IR to track reaction progress and adjust stoichiometry .

Advanced Data Contradictions

Q. Q5. How should conflicting data on reaction conditions (e.g., temperature ranges) be addressed?

Contradictions in literature (e.g., optimal temperature reported as 60°C vs. 80°C) require systematic validation:

- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loadings to identify robust conditions.

- Reproducibility Trials : Replicate published protocols with strict control of moisture/oxygen levels, which often explain discrepancies .

Advanced Stability and Storage

Q. Q6. What are the best practices for long-term storage of this compound?

- Temperature : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carboxamide group.

- Solubility : Prepare stock solutions in DMSO or ethanol, but dilute into aqueous buffers (e.g., PBS) immediately before use to minimize organic solvent residues. Avoid freeze-thaw cycles for aqueous solutions .

Advanced Biological Activity Hypotheses

Q. Q7. What potential biological applications can be hypothesized based on structural analogs?

The azetidine-carboxamide scaffold is found in compounds with antimicrobial and kinase-inhibitory activity. For example:

- Kinase Inhibition : The carboxamide group may act as a hydrogen-bond donor to ATP-binding pockets.

- Cellular Permeability : The dimethylazetidine ring enhances lipophilicity (logP ~1.7), suggesting blood-brain barrier penetration. Empirical validation via enzymatic assays (e.g., kinase panels) and cytotoxicity screening (e.g., MTT assays) is recommended .

Safety and Handling Protocols

Q. Q8. What safety precautions are advised for handling azetidine derivatives like this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential amine volatility.

- Waste Disposal : Neutralize with dilute HCl before disposal, following institutional guidelines for nitrogen-containing waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.